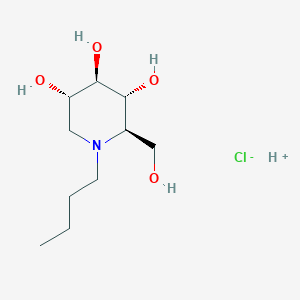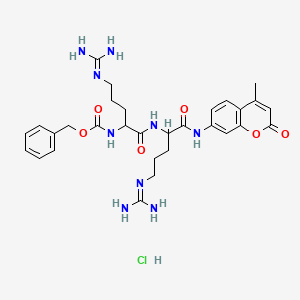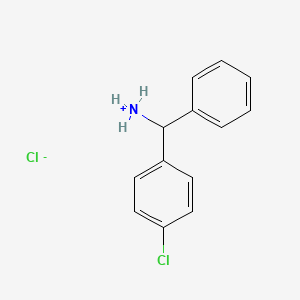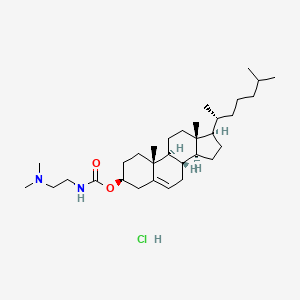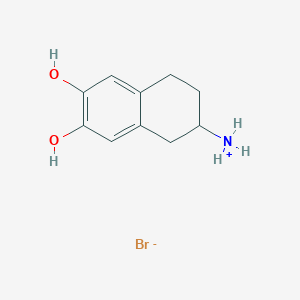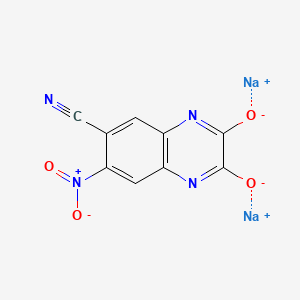
CNQX disodium
Overview
Description
CNQX disodium, chemically known as 6-cyano-7-nitroquinoxaline-2,3-dione disodium, is a potent and selective antagonist of the AMPA and kainate receptors. These receptors are types of ionotropic glutamate receptors involved in excitatory neurotransmission in the central nervous system. This compound is widely used in neuroscience research to study synaptic transmission and neuroprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CNQX disodium involves the nitration of quinoxaline derivatives followed by cyanation. The general synthetic route includes:
Nitration: Quinoxaline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position.
Cyanation: The nitrated quinoxaline is then treated with a cyanating agent such as sodium cyanide to introduce the cyano group at the 6-position.
Formation of Disodium Salt: The final step involves the conversion of the quinoxaline derivative to its disodium salt form by reacting with sodium hydroxide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitro or cyano groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products:
Oxidation Products: Various oxidized quinoxaline derivatives.
Reduction Products: Aminoquinoxaline derivatives.
Substitution Products: Quinoxaline derivatives with substituted functional groups
Scientific Research Applications
CNQX disodium is extensively used in scientific research due to its ability to selectively block AMPA and kainate receptors. Its applications include:
Neuroscience: Studying synaptic transmission, neuroprotection, and excitotoxicity.
Pharmacology: Investigating the role of glutamate receptors in various neurological disorders.
Medicine: Exploring potential therapeutic applications in conditions like epilepsy, ischemia, and neurodegenerative diseases
Mechanism of Action
CNQX disodium exerts its effects by competitively binding to the AMPA and kainate receptors, thereby inhibiting the action of glutamate, the primary excitatory neurotransmitter in the brain. This inhibition prevents the influx of calcium and sodium ions, reducing neuronal excitability and protecting neurons from excitotoxic damage. The molecular targets include the AMPA and kainate receptor subunits, and the pathways involved are primarily related to synaptic transmission and plasticity .
Comparison with Similar Compounds
NBQX: Another AMPA receptor antagonist with similar properties but different chemical structure.
GYKI 52466: A non-competitive AMPA receptor antagonist.
DNQX: A quinoxaline derivative similar to CNQX but with different receptor affinity
Uniqueness of CNQX Disodium: this compound is unique due to its high water solubility and potent antagonistic effects on both AMPA and kainate receptors. Its ability to selectively block these receptors makes it a valuable tool in neuroscience research for studying excitatory neurotransmission and neuroprotection .
Properties
IUPAC Name |
disodium;6-cyano-7-nitroquinoxaline-2,3-diolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N4O4.2Na/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5;;/h1-2H,(H,11,14)(H,12,15);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXDDPGRZKUGDG-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1N=C(C(=N2)[O-])[O-])[N+](=O)[O-])C#N.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2N4Na2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


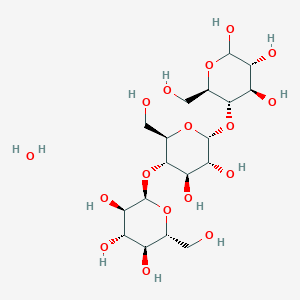
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;hydrate](/img/structure/B7803656.png)
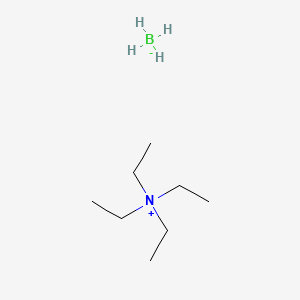
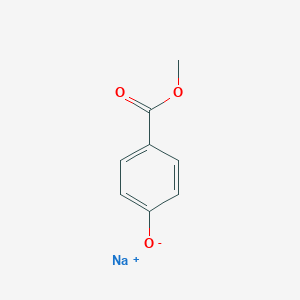
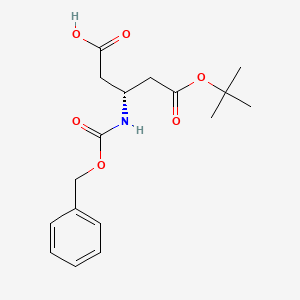
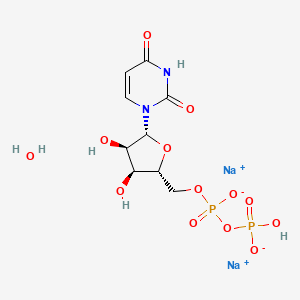
![azane;[(1R,3S,4S)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B7803692.png)
